![molecular formula C28H26N2O4 B1333999 (4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid CAS No. 917099-01-5](/img/structure/B1333999.png)
(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid
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Overview
Description
“(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid” is also known as Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tryptophan . It has a molecular formula of C26H22N2O4 and a molecular weight of 426.47 g/mol . The compound is white to almost white in color and usually comes in a crystalline powder form .
Molecular Structure Analysis
The InChI Key of the compound is MGHMWKZOLAAOTD-DEOSSOPVSA-N . The IUPAC name is (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid .
Physical And Chemical Properties Analysis
Scientific Research Applications
Proteomics Research
As a building block in proteomics research, this compound aids in the study of protein structure and function. It can be incorporated into peptides that mimic portions of proteins, which are then used to investigate protein interactions, identify binding sites, and understand the role of specific amino acids in protein activity .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit viral replication, showing antiviral activity
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites can affect various biochemical pathways, including those involved in immune and metabolic regulation .
Result of Action
Indole derivatives are known to have diverse biological activities, which suggest that they could have various molecular and cellular effects .
Action Environment
It is known that the gut microbiota plays a role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . This suggests that factors influencing the gut microbiota, such as diet and other environmental factors, could potentially influence the action of this compound.
properties
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(1H-indol-3-yl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c31-27(32)14-13-19(15-18-16-29-26-12-6-5-7-20(18)26)30-28(33)34-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-12,16,19,25,29H,13-15,17H2,(H,30,33)(H,31,32)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWIRRUTUJSIFI-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CC4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)O)CC4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid | |
CAS RN |
917099-01-5 |
Source
|
Record name | (R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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